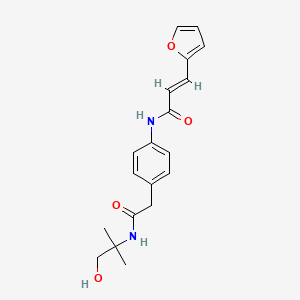![molecular formula C7H17NO2 B2937937 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol CAS No. 139139-55-2](/img/structure/B2937937.png)
2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol” is a complex organic compound. It contains an amino group (-NH2) and a hydroxy group (-OH), both attached to a propyl chain, which is further connected to a 2-methylpropan-1-ol moiety .
Molecular Structure Analysis
The molecule contains polar functional groups (amino and hydroxy groups), which would likely result in strong intermolecular forces, such as hydrogen bonding. This could influence its physical properties, such as boiling point and solubility .Chemical Reactions Analysis
The amino and hydroxy groups are both nucleophilic and can participate in various reactions. For example, the amino group can undergo acylation or alkylation, while the hydroxy group can be involved in esterification or etherification reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature, with a high melting point due to the presence of polar functional groups and the possibility of hydrogen bonding .Aplicaciones Científicas De Investigación
Biofuel Production
Engineered Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase for Biofuel : Research on 2-methylpropan-1-ol (isobutanol), a biofuel candidate, involved modifying the amino acid pathway in recombinant organisms for isobutanol production under anaerobic conditions. This process, which requires engineered enzymes for an NADH-dependent pathway, achieved 100% theoretical yield, highlighting the potential for next-generation biofuel commercialization. The study underscores the significance of overcoming cofactor imbalance to enhance biofuel production efficiency (Bastian et al., 2011).
Polymer Synthesis
N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization : A study on commercial aminoalcohols, including 2-(methyl amino)ethanol and diethanolamine, explored their use as initiators for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process led to the synthesis of metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities. The research highlights the tolerance of the amino-initiated NHC-OROP to nonprotected hydroxyl groups, contributing to the field of polymer synthesis (Bakkali-Hassani et al., 2018).
Chemical Synthesis Methodologies
Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : Research focused on the synthesis of oligonucleotide glycoconjugates bearing three different glycosyl groups using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This study contributes to the understanding of chemical synthesis processes, particularly in the preparation of complex molecules for biomedical applications (Katajisto et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-hydroxypropylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(10)4-8-7(2,3)5-9/h6,8-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULAVWJXFTBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

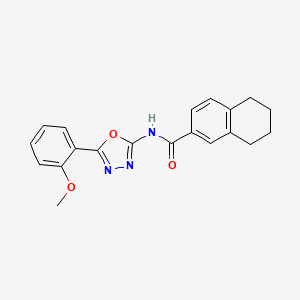
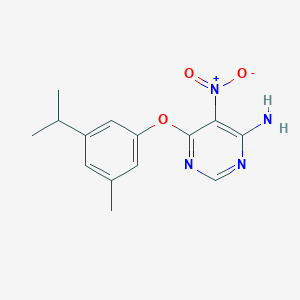
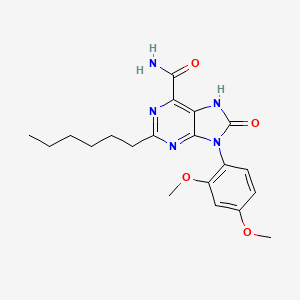
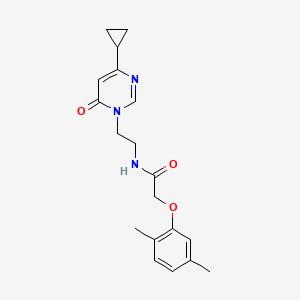

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)

